molecular formula C14H26N2O4 B1426195 Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate CAS No. 294180-26-0

Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate

Cat. No.: B1426195
CAS No.: 294180-26-0
M. Wt: 286.37 g/mol
InChI Key: JJXOONYNOVPAIU-UHFFFAOYSA-N
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Description

Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate is a versatile small molecule scaffold used primarily in research and development. It is known for its role as a building block in the synthesis of various complex organic compounds. The compound has the chemical formula C14H26N2O4 and a molecular weight of 286.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate typically involves the reaction of tert-butyl carbamate with piperidine, followed by esterification with methyl acrylate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including protection and deprotection of functional groups, to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate involves its ability to act as a substrate or intermediate in various chemical reactions. The tert-butoxycarbonyl group serves as a protecting group for amines, allowing selective reactions to occur at other functional sites. This enables the compound to participate in complex synthetic pathways, targeting specific molecular structures and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate is unique due to its combination of the piperidine ring and the tert-butoxycarbonyl protecting group. This structure provides stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

methyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11-5-8-16(9-6-11)10-7-12(17)19-4/h11H,5-10H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXOONYNOVPAIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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